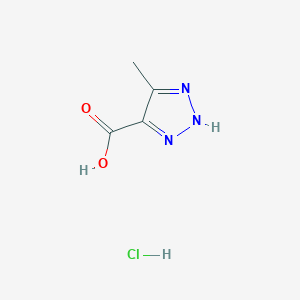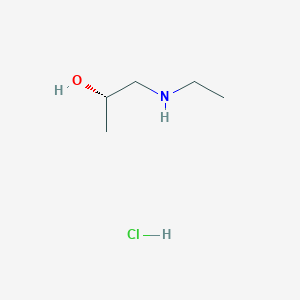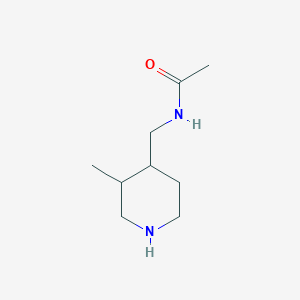
盐酸 5-甲基-2H-1,2,3-三唑-4-羧酸
描述
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is a derivative of triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized . These compounds were evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .科学研究应用
显色机制和金属离子的检测
5-甲基-2H-1,2,3-三唑-4-羧酸 (MPTC) 已被用于结构性质和理论光谱的研究,以探索其电子接受能力。使用 MPTC 合成了一个含有 1,2,3-三唑单元 (RMPTC) 的新型罗丹明 B 衍生物,对 Hg2+ 离子表现出特殊的显色反应。这允许在水溶液中肉眼检测 Hg2+ 离子,为在生理条件下识别汞的存在提供了一种简单且高选择性的方法 (Li 等,2018)。
基于三唑的支架的合成
通过钌催化的环加成过程,合成了 5-氨基-1,2,3-三唑-4-羧酸,这是创建肽模拟物或生物活性化合物的关键分子。该方法提供了一种区域控制的方法来制备含三唑的二肽和 HSP90 抑制剂的氨基酸,展示了三唑在药物开发中的多功能性 (Ferrini 等,2015)。
三唑衍生物的合成
开发了一种合成 1-甲基-4-苯基-1H-1,2,3-三唑-5-羧酸的新方法,突出了其作为药物合成中间体的意义。这种方法利用了容易获得的材料,并提供了一个高度立体选择性、高效的过程,具有良好的总体收率,强调了该化合物在药物研究中的作用 (Liu 等,2015)。
衍生物的抗菌活性
5-(1H-1,2,4-三唑-3-基硫代甲基)呋喃-2-羧酸的合成及其抗菌性能评估揭示了它们在药物化学中的潜力。这些化合物表现出抗菌活性,展示了三唑环在开发新治疗剂中的重要性 (Iradyan 等,2014)。
缓蚀
三唑衍生物已被探索作为酸性环境中金属的缓蚀剂。它们通过吸附和形成保护层来保护金属免受腐蚀的有效性,说明了三唑化合物的化学多功能性和超越药物领域的实际应用 (Yadav 等,2013)。
作用机制
Target of Action
The primary target of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride interacts with its target, xanthine oxidase, by inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of xanthine oxidase reduces the production of uric acid, which can be beneficial in conditions such as gout .
Biochemical Pathways
The inhibition of xanthine oxidase by 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential building blocks of DNA and RNA. By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Result of Action
The primary result of the action of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is the reduction of uric acid levels in the body . This can be beneficial in managing conditions associated with high uric acid levels, such as gout .
生化分析
Biochemical Properties
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, where it acts as a mixed-type inhibitor . This interaction is crucial as it can modulate the production of uric acid, potentially offering therapeutic benefits for conditions like gout. Additionally, the compound’s triazole ring allows it to form stable complexes with various metal ions, which can further influence its biochemical activity.
Cellular Effects
The effects of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage in cells . This reduction in ROS can lead to decreased activation of stress-related signaling pathways, such as the MAPK pathway, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding is facilitated by the triazole ring, which interacts with key amino acid residues within the enzyme’s active site. Additionally, the compound’s carboxylic acid group can form hydrogen bonds with the enzyme, further stabilizing the inhibitor-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its inhibitory effects on xanthine oxidase remain consistent, although slight decreases in activity may occur due to gradual degradation. In vitro studies have also indicated that the compound can maintain its efficacy over multiple cell culture passages, suggesting good stability and sustained activity.
Dosage Effects in Animal Models
The effects of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in animal models vary with dosage. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of the compound in the liver and kidneys, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, the compound reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid This inhibition can lead to decreased levels of uric acid in the body, which is beneficial for managing hyperuricemia and gout
Transport and Distribution
Within cells and tissues, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its solubility in aqueous environments allows it to be readily absorbed by cells, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is primarily within the cytoplasm, where it interacts with xanthine oxidase and other biomolecules The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles Its ability to form stable complexes with metal ions may influence its localization within certain cellular compartments
属性
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLOCJSSSEPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)


![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)





![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)

![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
